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Compound Name: Infigratinib Phosphate

Cat. No.: B608101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of infigratinib
phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast

Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in

oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document

outlines the quantitative binding affinities, the experimental methodologies used to determine

these values, and the core signaling pathways affected.

Quantitative Binding Affinity of Infigratinib
Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its

affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which

represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Data from both biochemical and cellular assays consistently show that infigratinib inhibits these

receptors at low nanomolar concentrations.

Table 1: Biochemical Assay Data
Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of

isolated FGFR enzymes.
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Target Receptor IC50 (nM) Reference

FGFR1 0.9 [5][6][7][8]

FGFR2 1.4 [5][6][7][8]

FGFR3 1.0 [5][6][7][8][9]

Table 2: Cellular Assay Data
Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell

proliferation in a cellular context, providing a more physiologically relevant measure of potency.

Assay Type Cell Line
Target
Receptor

IC50 (nM) Reference

Cellular

Autophosphoryla

tion

HEK-293

(transfected)
FGFR1 6.5 [5]

Cellular

Autophosphoryla

tion

HEK-293

(transfected)
FGFR2 5.8 [5]

Cellular

Autophosphoryla

tion

HEK-293

(transfected)
FGFR3 5.8 [5]

Cell Proliferation

BaF3

(expressing

FGFR)

FGFR1 10 [6]

Cell Proliferation

BaF3

(expressing

FGFR)

FGFR2 11 [6]

Cell Proliferation

BaF3

(expressing

FGFR)

FGFR3 14 [6]
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Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of

60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its

selectivity for FGFR1-3.[5][6][7][8][10]

Experimental Protocols
The binding affinities detailed above were determined using standardized biochemical and

cellular assays.

Biochemical Kinase Assays
These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free

system.

Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and

FGFR3 kinase domains.

Methodology:

Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3

kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr

peptide) is prepared.

Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of

concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a

controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.

Detection and Quantification: The level of substrate phosphorylation is measured. This can

be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by

autoradiography, or more commonly, using fluorescence-based or luminescence-based

assays that detect the amount of ADP produced or use specific antibodies to detect the

phosphorylated substrate.
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Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated

relative to the control. The IC50 value is then determined by fitting the concentration-

response data to a sigmoidal dose-response curve.
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Biochemical Kinase Assay Workflow

Cellular Autophosphorylation Assays
These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself

within a living cell, which is a critical step in receptor activation.
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Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR

autophosphorylation in cells.

Methodology:

Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are

then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or

FGFR3).

Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours

to reduce baseline receptor tyrosine kinase activity.

Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a

vehicle control.

Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand

to induce receptor dimerization and autophosphorylation.

Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein.

The protein concentration of each lysate is determined to ensure equal loading for

subsequent analysis.

Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated

by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary

antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is

used as a loading control.

Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via

chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each

concentration of infigratinib. The IC50 value is determined from the dose-response curve.

FGFR Signaling Pathway and Mechanism of
Inhibition
FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes,

including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic
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alterations such as fusions, mutations, or amplifications lead to constitutive activation of the

FGFR signaling pathway, driving tumor growth.[1][11]

Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation

of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for

adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key

downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to

the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation

and prevents the activation of downstream signaling cascades, thereby inhibiting the

proliferation of malignant cells.[3][11]
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FGFR Signaling Pathway & Infigratinib Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b608101?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608101#infigratinib-phosphate-binding-affinity-for-
fgfr1-vs-fgfr2-vs-fgfr3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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